2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide
Description
This compound features a hybrid structure combining an indole moiety substituted with a 2-methoxyethyl group at the N1 position and an acetamide linker connecting to a [1,2,4]triazolo[4,3-a]pyridine ring via an ethyl chain. The indole core is a privileged scaffold in medicinal chemistry, often associated with interactions with serotonin receptors or kinase domains, while the triazolopyridine component may confer metabolic stability or enhanced binding affinity due to its aromatic heterocyclic nature . The methoxyethyl substituent likely modulates solubility and pharmacokinetic properties compared to simpler alkyl or halogenated analogs .
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H23N5O2/c1-28-13-12-25-15-16(17-6-2-3-7-18(17)25)14-21(27)22-10-9-20-24-23-19-8-4-5-11-26(19)20/h2-8,11,15H,9-10,12-14H2,1H3,(H,22,27) |
InChI Key |
VYXIGSRGEWDZOD-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its structural similarity to other bioactive indole derivatives, it may be investigated for therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogs
Pharmacological Implications
- Linker Length : Ethyl vs. propyl linkers influence spatial orientation; shorter linkers (e.g., ethyl) may restrict rotational freedom, optimizing binding pocket interactions .
- Heterocyclic Core : The triazolopyridine in the target compound offers a balance between metabolic stability and electronic effects, contrasting with pyrrolo-triazolopyrazine derivatives, which exhibit enhanced rigidity and affinity for ATP-binding pockets .
Patent Activity
Biological Activity
The compound 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a synthetic derivative that combines indole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H23N5O3
- Molecular Weight : 389.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COCCN1C=C(C2=CC=CC=C21)CC(=O)NC3=CN=C4C=C(C=CC4=C3)OC
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, which is crucial in cancer treatment.
- Receptor Binding : Interaction with specific receptors may modulate signaling pathways associated with inflammation and cancer progression.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including colorectal (HCT-116), hepatocellular (HepG2), and breast cancer (MCF-7) cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 15 | Apoptosis induction |
| HepG2 | 20 | Cell cycle arrest |
| MCF-7 | 18 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Studies : Similar triazole derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship suggests that the indole moiety enhances antibacterial effects by facilitating interactions with bacterial cell membranes.
Other Biological Activities
Other potential activities include:
- Antioxidant Properties : Compounds with indole and triazole structures often exhibit antioxidant activities, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence suggesting that such compounds may reduce inflammation through inhibition of pro-inflammatory cytokines.
Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry explored the antiproliferative effects of triazole derivatives on human cancer cell lines. The findings indicated that modifications to the indole structure significantly enhanced anticancer activity, supporting the potential of similar compounds like our target compound in therapeutic applications .
Study 2: Antimicrobial Evaluation
Research conducted on various triazole derivatives revealed their effectiveness against multiple bacterial strains. The study highlighted the importance of structural features in enhancing antibacterial efficacy, suggesting that our compound's unique configuration may yield similar results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
